molecular formula C23H20N2O3S2 B2648984 N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide CAS No. 899734-90-8

N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide

Cat. No. B2648984
CAS RN: 899734-90-8
M. Wt: 436.54
InChI Key: KWYPIOGIPVPACI-UHFFFAOYSA-N
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Description

N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide, also known as BTA-EG6, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a member of the benzothiazole family and is a derivative of acetamide. BTA-EG6 has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Antimalarial and Antiviral Potential

A study explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, highlighting their significant antimalarial activity, with some compounds showing promising IC50 values. Furthermore, the study ventured into antiviral applications, specifically against SARS-CoV-2, demonstrating the compounds' binding energy with the virus's main protease and Spike Glycoprotein, indicating potential use in treating COVID-19 (Fahim & Ismael, 2021).

Enzyme Inhibition for Diabetes and Alzheimer's

Another research effort investigated sulfonamides with benzodioxane and acetamide moieties for their enzyme inhibitory activities against α-glucosidase and acetylcholinesterase, which are relevant for managing diabetes and Alzheimer's disease, respectively. The compounds displayed significant inhibitory activity, suggesting therapeutic potential (Abbasi et al., 2019).

Metabolic Stability in Drug Development

Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors included a potent and efficacious compound in vitro. Efforts to improve metabolic stability led to the examination of various heterocyclic analogues, offering insights into optimizing drug design for better pharmacokinetic profiles (Stec et al., 2011).

Antimicrobial Activity

A study on the synthesis and quantum calculations of novel sulfonamide derivatives revealed good antimicrobial activity, particularly against various bacterial strains. This indicates the compound's utility in developing new antimicrobial agents (Fahim & Ismael, 2019).

Anticancer Research

Derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide were synthesized and screened for antitumor activity against numerous human tumor cell lines. Some compounds showed considerable activity, suggesting the potential for anticancer drug development (Yurttaş et al., 2015).

Urease Inhibition and Antioxidant Activity

Another study focused on the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, evaluating their biological activities including antioxidant and urease inhibition. These compounds demonstrated significant urease inhibitory activity, surpassing the standard, and highlighting their potential in treating diseases related to urease activity (Gull et al., 2016).

properties

IUPAC Name

2-(benzenesulfonyl)-N-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S2/c1-17-12-13-20-21(14-17)29-23(24-20)25(15-18-8-4-2-5-9-18)22(26)16-30(27,28)19-10-6-3-7-11-19/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYPIOGIPVPACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)CS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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